
(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol is a chemical compound with a unique structure that includes an azido group and a tetrahydronaphthalene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol typically involves multiple steps, starting from commercially available precursors. One common method involves the azidation of a suitable precursor, followed by reduction and cyclization reactions to form the tetrahydronaphthalene core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Applications De Recherche Scientifique
(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages. These interactions can modulate biological pathways and influence cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Numéro CAS |
51927-60-7 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol |
InChI |
InChI=1S/C10H11N3O2/c11-13-12-8-4-6-2-1-3-9(14)7(6)5-10(8)15/h1-3,8,10,14-15H,4-5H2/t8-,10-/m1/s1 |
Clé InChI |
HYHTWQPGBULARG-PSASIEDQSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CC2=C1C=CC=C2O)O)N=[N+]=[N-] |
SMILES canonique |
C1C(C(CC2=C1C=CC=C2O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


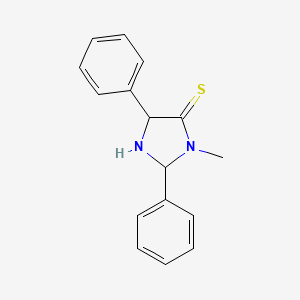
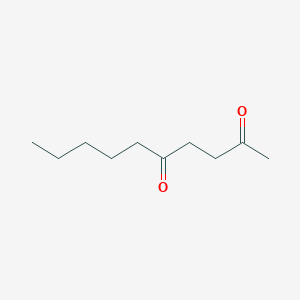
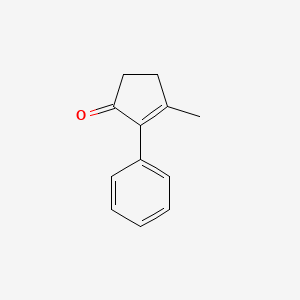

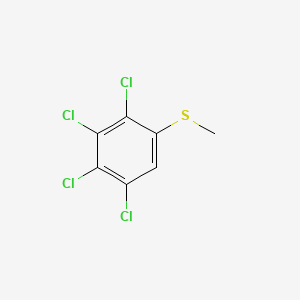
![1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea](/img/structure/B14649740.png)
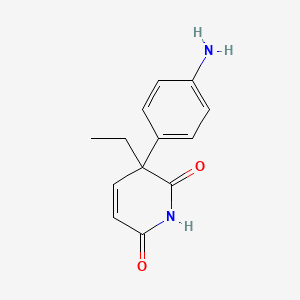
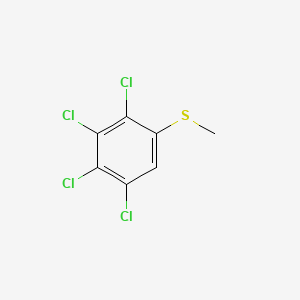
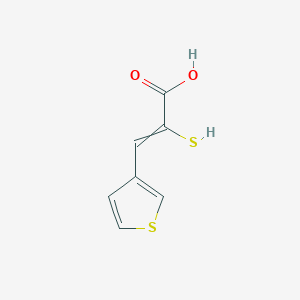


![Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]-](/img/structure/B14649777.png)
![5-Phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14649796.png)

